2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride
Overview
Description
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 1354951-37-3. It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its IUPAC name and InChI code. For 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine, the IUPAC name is 2- (2-methylphenyl)cyclopropanamine and the InChI code is 1S/C10H13N/c1-7-4-2-3-5-8 (7)9-6-10 (9)11/h2-5,9-10H,6,11H2,1H3 .Scientific Research Applications
Chemical Reactivity and Synthesis
- Dehydrochlorination of Chloroform: N,N-Bis(silatranylmethyl)methylamine reacts with chloroform, resulting in amine hydrochloride and dichlorocarbene. This reaction demonstrates the use of cyclopropane-based compounds in chemical synthesis (Lazareva & Lazarev, 2011).
- Deamination of Cyclopropylamines: Examining the deaminations of trans-2-methyl- and 2-phenylcyclopropylamine hydrochlorides, which produce allylic chloride, indicates the reactivity of cyclopropane derivatives in acidic conditions (Wiberg & Österle, 1999).
Ring-Opening Reactions
- Ring-Opening of Activated Cyclopropanes: The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles at room temperature demonstrates the utility of cyclopropane derivatives in synthesizing complex molecules (Lifchits & Charette, 2008).
Cyclopropene and Cyclopropane Derivatives
- Cyclopropenone Oximes Synthesis: The preparation of cyclopropenone oxime hydrochlorides and their reaction with isocyanates, forming diazaspiro[2.3]hexenones, highlights the use of cyclopropane derivatives in producing novel chemical structures (Yoshida et al., 1988).
- Synthesis of Aminoalkyl Cyclopropanes: The preparation of various 2-(2-aminoalkyl)-1-hydroxycyclopropanes shows the versatility of cyclopropane derivatives in synthesizing bioactive compounds (Baird, Huber, & Clegg, 2001).
Thermostabilization Applications
- Polypropylene Thermostabilization: The synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines from cycloalkylphenol demonstrates the application of cyclopropane derivatives in material science, particularly as stabilizers in polypropylene (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).
Synthesis of Biologically Active Compounds
- Synthesis of Ticagrelor Building Block: The hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key step in synthesizing Ticagrelor, an antiplatelet drug, illustrates the importance of cyclopropane derivatives in pharmaceutical synthesis (Wang, Liu, & Tsai, 2019).
Polymerization and Materials Science
- Radical Polymerization of Cyclic Monomers: The polymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, derived from cyclopropane, in forming polymers with unique properties, demonstrates the utility of cyclopropane derivatives in advanced materials synthesis (Moszner et al., 2003).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel: The use of amine derivatives in corrosion inhibition of mild steel in acidic medium highlights another practical application of cyclopropane and related compounds (Boughoues et al., 2020).
properties
IUPAC Name |
2-methyl-2-(2-methylphenyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-5-3-4-6-9(8)11(2)7-10(11)12;/h3-6,10H,7,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDUEGOJHABMOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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